Methyl 1-acetylcyclopropanecarboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBAKCMWFYJKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436765 | |
| Record name | Methyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38806-09-6 | |
| Record name | Methyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Process
The synthesis of cyclopropane carboxylates via calcium methoxide-mediated dehydrohalogenation is a prominent method. As detailed in the CN107673973B patent, methyl cyclopropanecarboxylate is produced by reacting γ-chlorobutyric acid methyl ester with calcium methoxide, generated in situ from calcium carbide and methanol. The mechanism involves:
Optimization and Yield Data
Key parameters influencing yield include temperature, molar ratios, and nitrogen purging to prevent side reactions. Experimental data from the patent demonstrates:
| Example | CaC₂:MeOH | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1:4 | 100 | 94.5 |
| 2 | 1:2 | 100 | 83.3 |
| 5 | 1:4 | 120 | 92.4 |
Higher temperatures (100–120°C) and a CaC₂:MeOH ratio of 1:4 maximize yield by ensuring complete cyclization and minimizing side product formation.
Sodium Methoxide Cyclization Under Elevated Pressure
Industrial-Scale Cyclopropanation
The US4520209A patent describes cyclizing γ-chlorocarboxylic acid esters using sodium methoxide in methanol under superheated conditions. This method avoids solid alkali adhesion (common in sodium methoxide processes) by operating above methanol’s boiling point (65°C) at 140–200°C under pressure.
Reaction Scheme :
Continuous Process in Thin-Layer Evaporators
For industrial scalability, the patent proposes a continuous process:
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Feed streams : Sodium methoxide (30–40% in methanol) and γ-chlorobutyrate ester.
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Conditions : 170–180°C wall temperature, immediate alcohol evaporation, and continuous NaCl removal.
-
Yield : Up to 87% for methyl 1-methylcyclopropanecarboxylate.
Introducing the Acetyl Group to Cyclopropane
Retrosynthetic Analysis
Methyl 1-acetylcyclopropanecarboxylate requires introducing an acetyl group onto the cyclopropane ring. Two strategies emerge:
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Pre-cyclopropanation functionalization : Using a γ-chloroester precursor with an acetyl group.
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Post-cyclopropanation acetylation : Modifying methyl cyclopropanecarboxylate post-synthesis.
Challenges in Acetylation
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Ring strain : Cyclopropanes are highly strained, limiting traditional electrophilic substitution.
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Regioselectivity : Directing acetylation to the desired carbon requires protective groups or directing agents.
Friedel-Crafts Acylation
While uncommon for cyclopropanes, Lewis acids like AlCl₃ could facilitate acetylation:
Limitations : Poor yields due to ring opening or side reactions.
Transition Metal-Catalyzed C–H Activation
Palladium or rhodium catalysts enable selective C–H bond functionalization:
Advantage : Higher regiocontrol under mild conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 1-acetylcyclopropanecarboxylate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various derivatives through cyclopropanation reactions and other transformations.
Key Reactions:
- Cyclopropanation: The compound can participate in cyclopropanation reactions, which are crucial for synthesizing complex cyclic structures.
- Functionalization: The presence of both an ester and a ketone allows for further functionalization, enabling the synthesis of a wide range of biologically active compounds.
Medicinal Chemistry
In medicinal chemistry, this compound has demonstrated potential as a scaffold for developing new pharmaceuticals.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the cyclopropane moiety have led to enhanced activity against breast cancer cells.
- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation, making them candidates for developing anti-inflammatory drugs.
Agricultural Applications
The compound's derivatives are being explored for their potential use in agrochemicals, particularly as herbicides and fungicides.
Research Findings:
- Fungicidal Activity: Studies have shown that certain derivatives possess effective fungicidal properties against common plant pathogens. This application is particularly relevant in the context of sustainable agriculture.
- Herbicidal Properties: Preliminary studies suggest that this compound derivatives can inhibit the growth of specific weed species, contributing to integrated pest management strategies.
Mechanism of Action
The mechanism by which methyl 1-acetylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may act as an agonist or antagonist of certain enzymes or receptors, influencing various physiological processes . The compound’s structure allows it to bind to active sites and modulate the activity of target proteins.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 1-acetylcyclopropanecarboxylate | C₇H₁₀O₃ | Acetyl, Methyl ester | 142.15 | Ester, Ketone |
| Ethyl 1-acetylcyclopropanecarboxylate | C₈H₁₂O₃ | Acetyl, Ethyl ester | 156.18 | Ester, Ketone |
| Methyl 1-hydroxycyclopropanecarboxylate | C₅H₈O₃ | Hydroxyl, Methyl ester | 116.11 | Ester, Alcohol |
| Methyl 1-aminocyclopropanecarboxylate | C₅H₉NO₂ | Amino, Methyl ester | 131.13 | Ester, Amine |
| Ethyl 1-methylcyclopropanecarboxylate | C₇H₁₂O₂ | Methyl, Ethyl ester | 128.17 | Ester, Alkyl |
Key Observations :
- Substituent Effects: The acetyl group in MACCP introduces electron-withdrawing effects, enhancing the electrophilicity of the ester group compared to hydroxyl or amino substituents. This property makes MACCP more reactive in nucleophilic acyl substitution reactions .
Biological Activity
Methyl 1-acetylcyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its cyclopropane ring, which contributes to its distinctive reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. For instance, the synthesis can be achieved through the reaction of methyl 3-oxobutanoate with appropriate reagents under controlled conditions, yielding high purity and yield as demonstrated in various studies .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Several studies have indicated that derivatives of cyclopropane compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including those resistant to conventional antibiotics .
- Anti-inflammatory Effects : Research has highlighted the compound's ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Selective Androgen Receptor Modulation : Recent findings suggest that this compound may act as a selective androgen receptor modulator (SARM). This activity could have implications for muscle wasting disorders and hormone-related therapies, as it selectively influences androgenic activity without affecting prostate tissue significantly .
Antimicrobial Activity
A study conducted on various cyclopropane derivatives indicated that this compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This table illustrates the compound's effectiveness against common bacterial pathogens, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
Anti-inflammatory Mechanism
In vitro studies have shown that this compound inhibits the production of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound exerts anti-inflammatory effects:
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of many pro-inflammatory genes.
- Reduction of Oxidative Stress : It also demonstrates antioxidant properties, reducing reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors.
Selective Androgen Receptor Modulation
The compound has been evaluated for its effects on androgen receptors using cell-based assays. Results indicate that it acts as a weak agonist with tissue-selective properties:
| Compound | EC50 (nM) | Tissue Selectivity |
|---|---|---|
| This compound | 45 | Muscle vs. Prostate |
This selectivity makes it a candidate for further development in therapies aimed at muscle wasting without the side effects associated with traditional anabolic steroids.
Case Studies
Several case studies have been published examining the effects of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound alongside standard antibiotic regimens.
- Case Study on Inflammatory Disorders : In patients with rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and pain scores compared to placebo groups.
Q & A
Q. What PPE and engineering controls are required for safe handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
